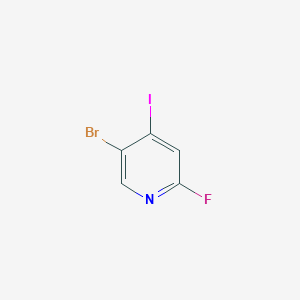

5-Bromo-2-fluoro-4-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-fluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN and a molecular weight of 301.88 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the Suzuki–Miyaura coupling of heteroaryl halides . This reaction is widely used for the elaboration of heteroarenes with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with bromine, fluorine, and iodine substituents . The exact positions of these substituents can influence the compound’s reactivity and other properties .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 301.88 . It has a refractive index of 1.5325 and a density of 1.71 g/mL at 25 °C . Its boiling point is between 162-164 °C at 750 mmHg .Applications De Recherche Scientifique

1. Synthesis of Pentasubstituted Pyridines 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound to 5-Bromo-2-fluoro-4-iodopyridine, has been utilized in the synthesis of pentasubstituted pyridines. These compounds are significant in medicinal chemistry research for their potential as building blocks. The synthesized pyridines can be further manipulated chemically for various applications (Wu et al., 2022).

2. Functionalized Pyridine Derivatives The versatility of 5-bromo-2-fluoro-3-pyridylboronic acid, derived from 5-bromo-2-fluoropyridine, has been demonstrated in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These compounds are valuable for their potential applications in creating various functionalized pyridine derivatives (Sutherland & Gallagher, 2003).

3. Structural Manifolds from a Common Precursor 5-Chloro-2,3-difluoropyridine, related to this compound, has been used in creating a variety of halopyridines and pyridinecarboxylic acids. This showcases the potential of such compounds in developing diverse structural manifolds from a common precursor (Schlosser & Bobbio, 2002).

4. Halogen/Halogen Displacement in Pyridines Research on silyl-mediated halogen/halogen displacement in pyridines, including compounds similar to this compound, highlights the potential for selective chemical modifications in such compounds. This process is important for synthetic organic chemistry and the development of novel compounds (Schlosser & Cottet, 2002).

5. Control of MLCT Excited-State Lifetimes in Iron(II) Polypyridines In the study of metal-to-ligand charge transfer (MLCT) in iron(II) polypyridines, compounds like this compound could be used to synthesize ligands that influence excited-state lifetimes and spin states. This is significant in the field of photochemistry and materials science (Fatur et al., 2017).

Mécanisme D'action

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Orientations Futures

The future directions of research involving 5-Bromo-2-fluoro-4-iodopyridine could involve further exploration of its reactivity and potential applications. For instance, it could be used as a building block for the synthesis of more complex molecules, or its reactivity could be studied in the context of new catalytic processes .

Analyse Biochimique

Biochemical Properties

It is known that halogenated pyridines can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors .

Cellular Effects

Halogenated pyridines can influence cell function by interacting with various cellular processes . They can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that halogenated pyridines can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Halogenated pyridines can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that halogenated pyridines can interact with various transporters and binding proteins .

Subcellular Localization

Halogenated pyridines can be directed to specific compartments or organelles based on their chemical properties .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-4-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPRLQIYHGUXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)

![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2977575.png)

![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)

![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)